molecular formula C8H7ClINO2 B1436423 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2197057-50-2

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No. B1436423
M. Wt: 311.5 g/mol
InChI Key: RPGIRVRPEBBDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CIDP) is an important organic acid used in a variety of scientific research applications. It is a halogenated derivative of pyridine, which is a six-membered aromatic heterocyclic compound. CIDP is a highly reactive molecule and is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the preparation of other organic compounds, such as amines, alcohols, and esters.

Scientific Research Applications

Cocrystal Formation

Research has explored the formation of cocrystals involving similar compounds to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid. For instance, a study by Rajam et al. (2018) investigated cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. These cocrystals showed diverse hydrogen bonding and stacking interactions, crucial for understanding molecular recognition and drug design.

Synthesis and Reactions

Several studies focus on the synthesis and reactions involving compounds structurally similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid. For example, F. Cottet et al. (2004) discussed the transformation of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids, highlighting the versatility of these pyridine derivatives in chemical synthesis.

Yassin (2009) explored the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile, a compound similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid, with various reagents to create different derivatives. This study provides insight into the potential transformations and applications of these compounds.

Molecular Interactions

Studies like S. Zimmerman et al. (1991) examine molecular interactions involving carboxylic acids. Zimmerman's research focused on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, offering insights into how similar compounds might interact at the molecular level.

properties

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(9)11-4(2)6(3)10/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGIRVRPEBBDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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